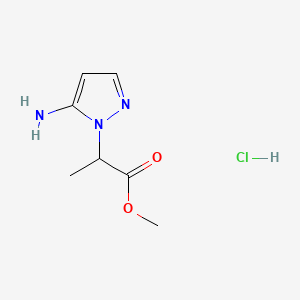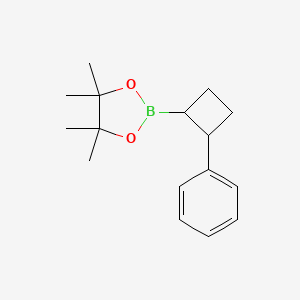
2-(N-methyl2-ethoxyethanesulfonamido)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(N-methyl2-ethoxyethanesulfonamido)benzoic acid is an organic compound that belongs to the class of benzoic acids. This compound is characterized by the presence of a benzoic acid moiety attached to a sulfonamide group, which is further substituted with an ethoxyethane chain and a methyl group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-methyl2-ethoxyethanesulfonamido)benzoic acid typically involves the following steps:
Formation of the sulfonamide group: This can be achieved by reacting benzoic acid with a sulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Substitution with ethoxyethane: The sulfonamide intermediate is then reacted with ethoxyethane in the presence of a suitable catalyst to introduce the ethoxyethane chain.
Methylation: Finally, the compound is methylated using a methylating agent such as methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(N-methyl2-ethoxyethanesulfonamido)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the compound into its corresponding alcohols.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various sulfonamide derivatives.
Scientific Research Applications
2-(N-methyl2-ethoxyethanesulfonamido)benzoic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(N-methyl2-ethoxyethanesulfonamido)benzoic acid involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, inhibiting their activity. The ethoxyethane chain and methyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The benzoic acid moiety can participate in hydrogen bonding and electrostatic interactions with biological molecules, contributing to its overall activity.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid: A simple aromatic carboxylic acid with antimicrobial properties.
Sulfanilamide: A sulfonamide antibiotic used to treat bacterial infections.
Ethoxyethane derivatives: Compounds with ethoxyethane chains used in various chemical and pharmaceutical applications.
Uniqueness
2-(N-methyl2-ethoxyethanesulfonamido)benzoic acid is unique due to its combination of a benzoic acid moiety with a sulfonamide group and an ethoxyethane chain. This unique structure imparts specific chemical and biological properties that are not observed in simpler compounds like benzoic acid or sulfanilamide. The presence of the ethoxyethane chain and methyl group further enhances its lipophilicity and potential biological activity.
Properties
CAS No. |
1465463-64-2 |
|---|---|
Molecular Formula |
C12H17NO5S |
Molecular Weight |
287.33 g/mol |
IUPAC Name |
2-[2-ethoxyethylsulfonyl(methyl)amino]benzoic acid |
InChI |
InChI=1S/C12H17NO5S/c1-3-18-8-9-19(16,17)13(2)11-7-5-4-6-10(11)12(14)15/h4-7H,3,8-9H2,1-2H3,(H,14,15) |
InChI Key |
CTNPEYIWBVQTOK-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCS(=O)(=O)N(C)C1=CC=CC=C1C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


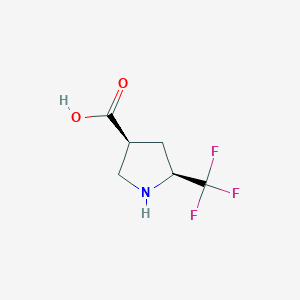
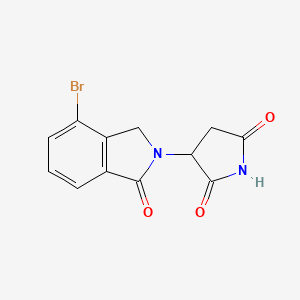


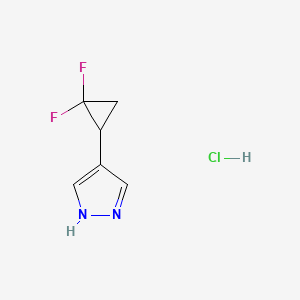
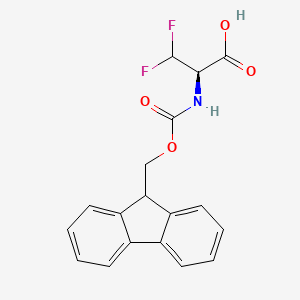
![4-[1-(Trifluoromethyl)cyclopropyl]piperidinehydrochloride](/img/structure/B13456167.png)
![Methyl 3-(3-methoxy-3-oxopropanoyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B13456176.png)
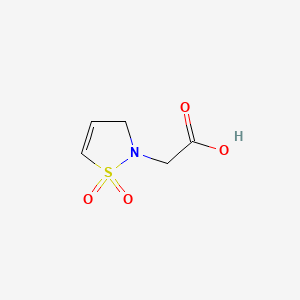
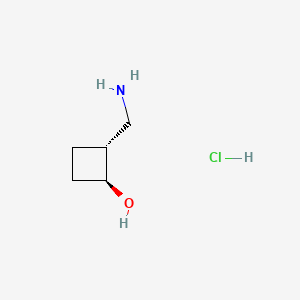
![rac-[(1R,2S,5S)-bicyclo[3.1.0]hexan-2-yl]methanol](/img/structure/B13456185.png)

